molecular formula C19H25ClN4O5 B3009329 N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide CAS No. 2034605-86-0

N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide

Cat. No.: B3009329
CAS No.: 2034605-86-0
M. Wt: 424.88
InChI Key: JQHOOKIGSNDEHH-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide features a piperidine-carboxamide backbone modified with a 2,4-dioxoimidazolidinyl group and a 5-chloro-2-methoxyphenyl substituent. Below, we compare this compound with structurally related analogs to highlight key similarities, differences, and implications for pharmacological activity .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O5/c1-28-10-9-23-17(25)12-24(19(23)27)14-5-7-22(8-6-14)18(26)21-15-11-13(20)3-4-16(15)29-2/h3-4,11,14H,5-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHOOKIGSNDEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It can also be used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structure and Substituents

Target Compound
  • Core : Piperidine-1-carboxamide.
  • 5-Chloro-2-methoxyphenyl group: Provides lipophilicity and electron-withdrawing effects. 2-Methoxyethyl side chain: Improves solubility and modulates pharmacokinetics .
Similar Compounds
Compound Name & Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Piperidine-carboxamide 5-Chloro-benzodiazol, 4-iodophenyl 448.03 (Calcd) High synthetic yield (90%); iodine enhances lipophilicity.
N-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-2-[4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetamide Acetamide Morpholin-sulfonyl, 2-methylpropyl - Branched alkyl chain on imidazolidinone; sulfonyl group increases polarity.
4-[4-(5-Ethylthiophen-2-yl)piperidin-1-yl]sulfonyl-1-(2-methoxyethyl)-piperidine-4-carboxamide Piperidine-carboxamide Sulfonyl, 5-ethylthiophene, 2-methoxyethyl - Sulfonyl group enhances solubility; thiophene contributes to π-π interactions.

Functional Group Analysis

  • Dioxoimidazolidinyl vs. Benzodiazol : The target’s dioxoimidazolidinyl group () offers two hydrogen-bond acceptors, whereas the benzodiazol in has a fused aromatic system, favoring planar interactions with targets .
  • Methoxyethyl vs.
  • Chloro-Methoxyphenyl vs. Iodophenyl : The target’s 5-chloro-2-methoxyphenyl substituent balances lipophilicity and steric bulk, whereas the 4-iodophenyl in increases molecular weight and may hinder membrane permeability .

Pharmacological Potential

  • Target Binding : The dioxoimidazolidinyl group may interact with serine/threonine kinases or proteases, as seen in analogs with similar hydrogen-bonding motifs .
  • Solubility vs. Bioavailability : The methoxyethyl group likely enhances solubility over ’s morpholin-sulfonyl substituent, which may reduce blood-brain barrier penetration .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H24ClN3O4C_{18}H_{24}ClN_3O_4 with a molecular weight of approximately 373.85 g/mol. The presence of the chloro and methoxy groups may play significant roles in its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, in vitro assays on various cancer cell lines, including lung cancer cells A549 and HCC827, have shown that derivatives of this compound can inhibit cell proliferation effectively (IC50 values ranging from 0.85 μM to 6.75 μM) .

Table 1: IC50 Values for Antitumor Activity

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11

These results indicate that the compound has a selective cytotoxic effect on cancer cells while showing moderate effects on normal human lung fibroblast cells (MRC-5), suggesting a degree of specificity that is crucial for therapeutic applications.

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
  • Targeting Signaling Pathways : The structure suggests potential interactions with signaling pathways critical for tumor growth and survival.

Case Studies

In a study investigating the biological activity of imidazolidinone derivatives, several compounds were synthesized and tested for their antitumor efficacy. Among these, the compound showed promising results against various cancer cell lines with a mechanism involving the inhibition of specific kinase pathways .

Clinical Relevance

While preclinical data are promising, further studies are necessary to evaluate the pharmacokinetics and toxicity profiles in vivo. The balance between efficacy and safety is paramount for advancing this compound into clinical trials.

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